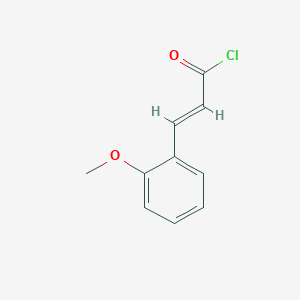

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Esterification of (2E)-3-(2-Methoxyphenyl)acryloyl chloride with primary alcohols

Application Note: High-Yield Esterification of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Executive Summary

This guide details the protocol for the esterification of (2E)-3-(2-methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride) with primary alcohols. While p-methoxycinnamic acid derivatives (e.g., octyl methoxycinnamate) are ubiquitous in UV protection, the 2-methoxy (ortho) regioisomer is a critical scaffold in medicinal chemistry. It is frequently employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability, induce conformational locking via intramolecular hydrogen bonding, and optimize lipophilicity in kinase inhibitors and anti-inflammatory agents.

This protocol prioritizes the Acyl Chloride Method over carbodiimide coupling (e.g., Steglich) due to its superior atom economy, rapid kinetics, and scalability for library generation.

Scientific Background & Mechanism

Chemical Context

-

Substrate: (2E)-3-(2-Methoxyphenyl)acryloyl chloride (CAS: 15851-91-9).[1]

-

Reactivity Profile: The electrophilic carbonyl carbon is activated by the electron-withdrawing chlorine, making it highly susceptible to nucleophilic attack by primary alcohols.

-

Stereochemistry: The precursor is predominantly the (2E)-isomer (trans). Isomerization to the (Z)-form can occur under prolonged UV exposure or high thermal stress, but the acyl chloride method generally preserves the alkene geometry.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).

-

Deprotonation: A non-nucleophilic base (e.g., Triethylamine or Pyridine) scavenges the acidic proton to form the final ester and an amine hydrochloride salt.

Diagram 1: Mechanistic Pathway

Caption: Nucleophilic acyl substitution pathway showing formation of the tetrahedral intermediate and base-mediated HCl scavenging.

Experimental Protocols

Method A: High-Throughput Library Synthesis (Mg Scale)

Ideal for generating diverse ester libraries for biological screening.

Reagents:

-

(2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.0 equiv)[2]

-

Primary Alcohol (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[3]

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the primary alcohol (0.5 mmol) and Et₃N (0.75 mmol, 105 µL) in anhydrous DCM (2 mL).

-

Addition: Cool the vial to 0°C (ice bath). Add (2E)-3-(2-methoxyphenyl)acryloyl chloride (0.5 mmol, ~98 mg) dissolved in DCM (0.5 mL) dropwise.

-

Catalysis: Add DMAP (0.05 mmol, 6 mg).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Work-up (Solid Phase Extraction):

-

Add polymer-supported trisamine scavenger (3 equiv) to quench excess acid chloride and remove acid. Stir for 1 hour.

-

Filter the mixture through a silica plug.

-

Concentrate in vacuo.

-

Method B: Preparative Scale-Up (Gram Scale)

Ideal for synthesizing lead compounds for in vivo studies.

Reagents:

-

(2E)-3-(2-Methoxyphenyl)acryloyl chloride (10 mmol, 1.96 g)

-

Primary Alcohol (10 mmol)

-

Pyridine (12 mmol, 0.97 mL) or Et₃N (12 mmol)

-

Solvent: DCM (50 mL) or THF (50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen/Argon.

-

Dissolution: Add the alcohol (10 mmol) and Pyridine (12 mmol) to the flask with DCM (40 mL). Cool to 0°C.

-

Acylation: Dissolve the acid chloride (10 mmol) in DCM (10 mL) and add dropwise via a pressure-equalizing addition funnel over 15 minutes. Exotherm control is critical to prevent polymerization.

-

Completion: Remove ice bath and stir at RT for 3 hours.

-

Quench: Add Saturated NaHCO₃ (20 mL) and stir vigorously for 10 minutes.

-

Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 10 mL).

-

Wash: Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[4]

-

Purification: Recrystallization (if solid) from EtOH/Hexane or Flash Chromatography (SiO₂).

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the gram-scale synthesis of 2-methoxycinnamate esters.

Analytical Data & Characterization

The formation of the ester is confirmed by specific shifts in the ¹H NMR spectrum, particularly the retention of the trans-alkene coupling and the shift of the alcohol's alpha-protons.

Table 1: Key ¹H NMR Signals (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Diagnostic Value |

| Alkene (α to C=O) | 6.50 – 6.60 | Doublet (d) | J = 16.0 Hz | Confirms (E)-geometry (Trans) |

| Alkene (β to Aryl) | 7.95 – 8.10 | Doublet (d) | J = 16.0 Hz | Downfield shift due to conjugation |

| Methoxy (-OCH₃) | 3.85 – 3.90 | Singlet (s) | - | Characteristic of 2-OMe group |

| Ester (-O-CH₂-R) | 4.10 – 4.30 | Triplet/Multiplet | - | Shifted downfield from ~3.6 (alcohol) |

Troubleshooting & Optimization

-

Hydrolysis: Acid chlorides are moisture-sensitive. If the acid chloride smells like HCl or shows a broad OH peak in IR (carboxylic acid formation), distill it or treat with thionyl chloride before use.

-

Isomerization: Avoid exposing the reaction mixture to direct sunlight or high intensity UV, which can promote E to Z isomerization.

-

Low Yield: If the alcohol is sterically hindered (secondary/tertiary), switch solvent to Toluene and heat to reflux, or add 10 mol% DMAP as a hyper-nucleophilic catalyst.

-

Polymerization: 2-Methoxycinnamic derivatives are electron-rich styrenes. If the reaction turns into a gel, add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture.

References

-

Fluorochem. (2023). (2E)-3-(2-Methoxyphenyl)acryloyl chloride Product Sheet. Retrieved from

-

Kumar, V., et al. (2014).[5] "Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate". Journal of Industrial Microbiology & Biotechnology, 41(6), 907-912.[5] Link

-

BenchChem. (2025).[4][6] "Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives". BenchChem Technical Guides. Link

-

Gunasekaran, S., et al. (2015).[7] "Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid".[7] Environmental Toxicology and Pharmacology, 40(3), 966-974.[7] Link

-

Master Organic Chemistry. (2023). "Reaction of Acid Chlorides with Alcohols to Give Esters".[8][9] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Acryloyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. scielo.br [scielo.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methoxylated Derivatives of Cinnamic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: (2E)-3-(2-Methoxyphenyl)acryloyl chloride in the Synthesis of Chalcone Derivatives

Introduction: The Strategic Importance of Chalcones and the Role of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The biological efficacy of chalcones is often attributed to the reactive α,β-unsaturated keto group.[1] The synthesis of diverse chalcone libraries is therefore a critical endeavor for drug discovery and development.

(2E)-3-(2-Methoxyphenyl)acryloyl chloride serves as a highly valuable and reactive intermediate for introducing the (2E)-3-(2-methoxyphenyl)acryloyl moiety into various molecular frameworks, particularly for the synthesis of chalcone derivatives bearing a 2-methoxy substitution on one of the aromatic rings. This specific substitution can significantly influence the biological activity of the resulting chalcone.[2] This guide provides an in-depth exploration of the synthetic routes utilizing this key reagent, focusing on the underlying chemical principles and offering detailed, field-proven protocols for researchers.

Core Synthetic Strategies & Mechanistic Insights

The primary method for synthesizing chalcone derivatives using (2E)-3-(2-Methoxyphenyl)acryloyl chloride is the Friedel-Crafts acylation reaction . This powerful reaction forms a carbon-carbon bond by acylating an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst.[5][6]

The Friedel-Crafts Acylation Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acryloyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion. This acylium ion is then attacked by the π-electrons of an electron-rich aromatic substrate, leading to the formation of a ketone and thereby constructing the chalcone backbone.[5][6] A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivating towards the aromatic ring, which helps to prevent polysubstitution.[6]

Alternative Pathway: Claisen-Schmidt Condensation

While this guide focuses on the use of the acryloyl chloride, it is important to note the most common method for general chalcone synthesis: the Claisen-Schmidt condensation .[7][8] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[1][9] Although not directly employing (2E)-3-(2-Methoxyphenyl)acryloyl chloride, understanding this alternative provides a broader context for chalcone synthesis.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to chalcone derivatives.

Experimental Protocols

PART A: Preparation of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

The precursor, (2E)-3-(2-methoxyphenyl)acrylic acid, can be synthesized via standard methods or procured commercially. The conversion to the acyl chloride is a critical step.

Objective: To convert (2E)-3-(2-methoxyphenyl)acrylic acid to its corresponding acyl chloride.

Reagents & Equipment:

-

(2E)-3-(2-Methoxyphenyl)acrylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[10]

-

Anhydrous Dichloromethane (DCM) or neat thionyl chloride[10]

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Protocol using Thionyl Chloride:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

-

Reagent Addition: Add (2E)-3-(2-methoxyphenyl)acrylic acid to the flask. Carefully add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous solvent like DCM.[10][11]

-

Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (typically 50-70 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[11][12] The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude (2E)-3-(2-Methoxyphenyl)acryloyl chloride is often used directly in the next step without further purification.

Causality Behind Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture.[11][13] Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

PART B: Synthesis of a Chalcone Derivative via Friedel-Crafts Acylation

Objective: To synthesize a chalcone derivative by reacting (2E)-3-(2-Methoxyphenyl)acryloyl chloride with an aromatic substrate.

Reagents & Equipment:

-

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

-

Aromatic substrate (e.g., Anisole, Toluene)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

-

Round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer and ice bath

-

Separatory funnel

-

Standard laboratory glassware for extraction and purification

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

-

Lewis Acid Suspension: Add the anhydrous solvent (e.g., DCM) to the flask, followed by the portion-wise addition of anhydrous aluminum chloride while stirring under a nitrogen atmosphere. Cool the suspension in an ice bath.

-

Substrate Addition: Add the aromatic substrate to the cooled suspension.

-

Acyl Chloride Addition: Dissolve the crude (2E)-3-(2-Methoxyphenyl)acryloyl chloride in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Choices: The use of an anhydrous Lewis acid and solvent is crucial as aluminum chloride reacts vigorously with water.[5] The reaction is performed at low temperatures initially to control the exothermic reaction. The acidic workup is necessary to decompose the aluminum complexes formed during the reaction.

Safety and Handling of Acryloyl Chlorides

Acryloyl chlorides, including (2E)-3-(2-Methoxyphenyl)acryloyl chloride, are highly toxic, corrosive, and flammable liquids that react violently with water.[14][15]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14][16]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[15] Keep away from heat, sparks, and open flames.[14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.[14] Recommended storage is often refrigerated.[14]

-

Spills and Exposure: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[15] Do not use water.[14] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][17] If inhaled, move to fresh air and seek immediate medical attention.[16]

Data Presentation and Characterization

The synthesized chalcone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Representative Spectroscopic Data

| Technique | Expected Characteristics for a 2-Methoxy Chalcone Derivative |

| ¹H NMR | Signals for the vinylic protons (α and β to the carbonyl) typically appear as doublets in the range of δ 7.15–8.23 ppm.[18] Aromatic protons will be observed in their characteristic regions. A singlet corresponding to the methoxy group protons will be present around δ 3.8 ppm. |

| ¹³C NMR | The carbonyl carbon signal is typically found between δ 186.6 and 196.8 ppm.[18] The α- and β-carbons of the enone system appear at approximately δ 116.1-128.1 and δ 136.9-145.4, respectively.[18] |

| IR Spectroscopy | A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1650-1697 cm⁻¹.[7][19] Bands corresponding to C=C stretching of the aromatic rings and the enone system will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target chalcone. Fragmentation patterns can provide further structural information.[18] |

Visualizing the Experimental Workflow

Caption: General workflow for chalcone synthesis.

Conclusion

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a pivotal reagent for the targeted synthesis of 2-methoxy chalcone derivatives, which are of significant interest in drug discovery. The Friedel-Crafts acylation provides a reliable and efficient method for their preparation. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this versatile chemical in their synthetic endeavors. Adherence to strict safety protocols is paramount when handling acryloyl chlorides.

References

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]

-

ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

-

ACS Publications. (2016, November 16). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series. Retrieved from [Link]

-

KRISHNA SOLVECHEM LTD. (n.d.). ACRYLOYL CHLORIDE MSDS. Retrieved from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

IntechOpen. (2026, January 31). Biological Activities of Chalcones. Retrieved from [Link]

-

PubMed. (2013, December 26). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Retrieved from [Link]

-

ResearchGate. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Chalcone synthesis via Friedel–Crafts acylation. Retrieved from [Link]

-

Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PMC. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Retrieved from [Link]

-

Peer-reviewed Journals. (2024, August 3). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]

-

PMC. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

-

International Journal of Biological and Pharmaceutical Sciences Archive. (2023, March 12). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Chalcone Derivatives As Potential Biological Activities. Retrieved from [Link]

-

MDPI. (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

IUCr Journals. (n.d.). Supramolecular arrangement of two methoxy-chalcones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Spectral properties of chalcones II. Retrieved from [Link]

- Google Patents. (n.d.). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105418421A - Synthesizing method for 3-methoxyacrylate.

-

PubChem. (n.d.). 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activities of Chalcones [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nj.gov [nj.gov]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. kscl.co.in [kscl.co.in]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. wisdomlib.org [wisdomlib.org]

Application Note: Precision Synthesis of Chalcone Scaffolds via Friedel-Crafts Acylation with (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the use of (2E)-3-(2-Methoxyphenyl)acryloyl chloride in Friedel-Crafts acylation reactions, focusing on the precision synthesis of chalcone scaffolds—key precursors for flavonoids, indanones, and benzofurans.

Executive Summary

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a specialized electrophile used primarily to introduce the 2-methoxycinnamoyl pharmacophore into aromatic substrates. Unlike simple benzoyl chlorides, this reagent possesses an

This guide provides optimized protocols for intermolecular Friedel-Crafts acylation to synthesize bioactive chalcones. It distinguishes between direct acylation of activated arenes and the Fries rearrangement pathway for phenols, offering a robust roadmap for constructing "privileged structures" in drug discovery.

Mechanistic Insight & Reaction Design

The Electrophile: Vinylogous Acylium Ion

Upon treatment with a Lewis acid (

-

Path A (Desired): Direct attack of the nucleophilic arene at the carbonyl carbon (1,2-addition).

-

Path B (Undesired): Conjugate addition (1,4-addition) or polymerization initiated by the Lewis acid interacting with the alkene.

Expert Insight: The ortho-methoxy group on the cinnamoyl ring acts as an internal Lewis base. It can coordinate with the Lewis acid, potentially requiring a higher equivalent of catalyst (

Catalyst Selection

-

Aluminum Chloride (

): The gold standard for reactivity but aggressive. Can cause dealkylation of the methoxy group (demethylation) if temperatures exceed -

Tin(IV) Chloride (

) / Titanium(IV) Chloride (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation highlighting the critical acylium intermediate and potential side reactions.

Experimental Protocols

Protocol A: Direct Acylation of Activated Arenes

Target: Synthesis of polymethoxychalcones (e.g., reaction with 1,3-dimethoxybenzene). Application: Preparation of methylated flavonoid precursors.

Materials

-

Substrate: 1,3-Dimethoxybenzene (10 mmol, 1.38 g)

-

Reagent: (2E)-3-(2-Methoxyphenyl)acryloyl chloride (10 mmol, 1.96 g)

-

Catalyst: Anhydrous

(11 mmol, 1.47 g) -

Solvent: Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Catalyst Suspension: Charge the flask with

and 10 mL of DCM. Cool to -

Reagent Addition: Dissolve the acid chloride (1.96 g) in 5 mL DCM. Add this solution dropwise to the

suspension over 15 minutes. The mixture may turn yellow/orange, indicating acylium ion formation. -

Substrate Addition: Dissolve 1,3-dimethoxybenzene in 5 mL DCM. Add slowly to the reaction mixture at

.-

Critical Control Point: Maintain temperature

to prevent attack on the double bond.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice containing 5 mL concentrated HCl. Stir vigorously for 20 minutes to decompose the aluminum complex.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organic phases, wash with saturated -

Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol or purify via flash chromatography (

, Hexane/EtOAc gradient).

Protocol B: The Fries Rearrangement Route (For Phenols)

Target: Synthesis of 2'-hydroxychalcones. Rationale: Direct acylation of phenols often fails due to complexation of the phenol oxygen with the Lewis acid. The Fries rearrangement of the pre-formed ester is superior for regioselectivity (ortho-acylation).

Workflow Diagram (DOT Visualization)

Figure 2: Two-step strategy for synthesizing 2'-hydroxychalcones via esterification followed by Fries Rearrangement.

Methodology

-

Esterification (Step 1): React phenol (1 eq) with (2E)-3-(2-methoxyphenyl)acryloyl chloride (1.1 eq) in pyridine at

overnight. Pour into dilute HCl, filter the solid ester. -

Rearrangement (Step 2):

-

Mix the phenyl cinnamate ester (1 eq) with anhydrous

(3 eq) in a round-bottom flask (neat or in minimal chlorobenzene). -

Heat to

for 1 hour (for thermodynamic ortho product) or stir at -

Note: High temperature favors the ortho-hydroxy ketone (thermodynamic), which is desired for hydrogen bonding stabilization.

-

-

Quench & Isolate: Cool, quench with Ice/HCl. Extract with EtOAc. The product is the 2'-hydroxychalcone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polymerization (Tarry product) | Reaction temperature too high; unprotected double bond reacting. | Lower temp to |

| Demethylation | Avoid prolonged heating. Use | |

| Low Yield | Catalyst deactivation by the 2-methoxy oxygen. | Increase Lewis Acid loading to 1.5–2.0 equivalents to account for coordination to the ether oxygen. |

| No Reaction | Deactivated substrate (e.g., nitrobenzene). | Friedel-Crafts acylation fails on strongly deactivated rings.[3] Use activated substrates (alkyl/alkoxy benzenes). |

Safety & Handling

-

Corrosive: The acid chloride and

react violently with water, releasing HCl gas. Perform all operations in a fume hood. -

Lachrymator: Acryloyl derivatives can be potent lachrymators. Wear full PPE (goggles, gloves, lab coat).

-

Storage: Store the acid chloride under inert gas at

to prevent hydrolysis and spontaneous polymerization.

References

-

Friedel-Crafts Acyl

- Source: Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction." Comprehensive Organic Synthesis, 2, 707-731.

- Relevance: Foundational mechanism of acylium ion generation and electrophilic

-

Synthesis of Chalcones via Friedel-Crafts Reaction

- Source: Palleros, D. R. (2004). "Solvent-free synthesis of chalcones.

- Relevance: Discusses Lewis acid choices and conditions for chalcone synthesis.

-

Fries Rearrangement for Hydroxychalcones

-

Source: Martin, R. (2011).[4] "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Science & Business Media.

- Relevance: detailed protocols for converting phenyl cinnam

-

-

Intramolecular Cyclization of Cinnamoyl Deriv

- Source: Larock, R. C. (1999).

- Relevance: Reference for cyclization p

Sources

Application Note: Scale-Up Synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Executive Summary

This application note details the scalable synthesis of (2E)-3-(2-methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride) from its corresponding carboxylic acid. The protocol utilizes thionyl chloride (

Introduction & Reaction Chemistry

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a critical electrophilic building block used in the synthesis of coumarins, flavonoids, and various pharmaceutical scaffolds. The transformation relies on nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate when DMF is used as a catalyst. The DMF reacts with thionyl chloride to form a chloroiminium species, which is far more electrophilic than thionyl chloride alone. This species reacts rapidly with the carboxylic acid to form the acid chloride, regenerating DMF.

Figure 1: Catalytic cycle involving DMF activation of Thionyl Chloride.

Process Safety & Hazard Analysis

Scale-up of acid chloride synthesis presents specific hazards that must be engineered out of the workflow.

| Hazard Category | Specific Risk | Mitigation Strategy |

| Gas Evolution | Release of toxic | Mandatory: Multi-stage caustic scrubber ( |

| Thermal Runaway | Exothermic reaction upon | Controlled addition via dosing pump/dropping funnel; active jacket cooling. |

| Chemical Compatibility | Ensure reactor is dry (bake-out); use anhydrous solvents; | |

| Product Stability | Acid chlorides hydrolyze in moist air. | Store under inert atmosphere; avoid prolonged exposure to humidity. |

Materials & Equipment

Reagents:

-

(2E)-3-(2-Methoxyphenyl)acrylic acid: >98% purity (Starting Material).

-

Thionyl Chloride (

): 1.2 – 1.5 equivalents. Reagent grade. -

Toluene: Anhydrous (<0.05% water). Solvent volume: 5–8 volumes relative to acid mass.

-

N,N-Dimethylformamide (DMF): 1–2 mol% (Catalytic).

Equipment:

-

Jacketted glass reactor or 3-neck RBF (depending on scale).

-

Overhead mechanical stirrer (high torque required as starting material is a solid suspension).

-

Reflux condenser (cooled to 5°C).

-

Gas scrubbing system (Trap 1: Empty suck-back trap; Trap 2: 10-20% NaOH solution).

-

Vacuum distillation setup (short path).

Detailed Protocol

Phase 1: Reactor Setup and Charging[2]

-

Inerting: Purge the reactor with dry Nitrogen (

) for 15 minutes. -

Charging: Charge (2E)-3-(2-Methoxyphenyl)acrylic acid (1.0 equiv) into the reactor.

-

Solvent Addition: Add Toluene (5 volumes). Start agitation. Note: The acid will likely remain as a suspension at room temperature.

-

Catalyst Addition: Add DMF (0.01 equiv).

Phase 2: Reaction Initiation

-

Temperature Control: Adjust reactor jacket/bath to 20°C.

-

Reagent Addition: Charge Thionyl Chloride (1.3 equiv) into the dosing funnel.

-

Controlled Addition: Add

dropwise over 30–60 minutes.-

Critical: Monitor gas evolution (bubbler). If gas evolution becomes too vigorous, stop addition immediately.

-

Observation: The suspension may begin to clear as the acid chloride forms and dissolves in toluene.

-

Phase 3: Reaction Completion

-

Ramp: Once addition is complete, slowly ramp the temperature to 70–80°C over 1 hour.

-

Hold: Maintain at 80°C for 2–3 hours.

-

IPC Point: Take a sample after 2 hours for conversion check (see Section 6).

-

-

Degassing: Once conversion is >99%, cool the mixture to 40°C. Sparge with

for 30 minutes to drive off residual dissolved

Phase 4: Isolation & Purification

-

Concentration: Switch configuration to distillation. Apply mild vacuum (start at 200 mbar, ramp down to 50 mbar) to remove Toluene and excess

. Bath temp < 60°C. -

Purification (Vacuum Distillation):

-

The crude residue is likely a yellow oil or low-melting solid.

-

Perform high-vacuum distillation (< 5 mbar).

-

Expected Boiling Point: The 2-methoxy isomer boils in a similar range to the 4-methoxy analog (~125–135°C at 2–5 mmHg), but exact values should be determined during pilot runs.

-

Alternative (Crystallization): If the residue solidifies upon cooling (mp ~30–40°C), recrystallization from dry Hexane/Toluene is preferred to avoid thermal stress.

-

Figure 2: Process Flow Diagram for Scale-Up Synthesis.

In-Process Controls (IPC)

Direct analysis of acid chlorides on HPLC/GC is difficult due to hydrolysis. Use the Methyl Ester Derivatization Method :

-

Sampling: Withdraw 50 µL of the reaction mixture.

-

Quench: Add into a vial containing 1 mL of anhydrous Methanol (MeOH) and 100 µL Triethylamine (

). -

Reaction: Shake for 1 minute. The acid chloride converts to the stable methyl ester.

-

Analysis: Inject on HPLC (C18 column, Acetonitrile/Water gradient).

-

Target: Disappearance of the Acid peak (RT 1) and appearance of the Methyl Ester peak (RT 2).

-

Limit: < 1.0% unreacted acid.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet | Ensure reagents are fresh.[2] Add additional 0.2 equiv |

| Dark Product | Thermal degradation or polymerization. | Lower bath temperature. Ensure high vacuum is used during distillation to reduce boiling point. |

| Solidification in Condenser | Product melting point is above coolant temp. | Use air-cooled condenser or warm water (40°C) in the condenser coil during distillation. |

| Isomerization (E to Z) | Excessive heating or UV exposure. | Minimize light exposure. Avoid prolonged reflux times (>5 hours). |

References

-

Vilsmeier-Haack Mechanism & Catalysis

-

Mechanism of the Vilsmeier-Haack Reaction. Name-Reaction.com. Link

-

-

Thionyl Chloride Handling & Safety

-

Thionyl Chloride Safety Data Sheet. Carl Roth. Link

-

-

General Cinnamoyl Chloride Synthesis

-

Physical Properties (Analogous Compounds)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxybenzoyl chloride(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:34446-64-5 | (2E)-3-(4-Methoxyphenyl)acryloyl chloride | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

Case ID: PUR-MCA-001 Status: Active Agent: Senior Application Scientist Topic: Purification protocols, stability management, and troubleshooting for o-methoxycinnamoyl chloride.

Executive Summary & Compound Profile

You are working with (2E)-3-(2-Methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride). This is a conjugated acid chloride. Its purification is often complicated by two factors: supercooling (it tends to remain an oil even below its freezing point) and hydrolytic instability .

Compound Specifications:

| Property | Value / Description | Note |

| CAS Number | 15851-91-9 | Specific to o-methoxy isomer |

| Physical State | Low-melting solid / Viscous oil | Often solidifies slowly |

| Melting Point | ~35–40 °C (Estimated) | Similar to unsubstituted cinnamoyl chloride; lower than p-methoxy isomer (50°C). |

| Reactivity | High (Electrophile) | Reacts violently with water/alcohols. |

| Light Sensitivity | Moderate |

Decision Matrix: Purification Workflow

Before proceeding, determine the state of your crude mixture. Use the logic flow below to select the correct protocol.

Figure 1: Decision matrix for processing crude acid chlorides. The "Azeotropic Strip" is the most frequently skipped but critical step.

Critical Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: High-purity requirements where thermal degradation is a concern. Solvent System: Dry Hexane (primary) or Hexane/Toluene (if solubility is low).

-

Preparation: Ensure all glassware is oven-dried. Use a Schlenk line or drying tube (CaCl₂).

-

Dissolution: Place the crude solid in a flask under inert gas (

/Ar). Add the minimum amount of anhydrous toluene needed to dissolve the solid at moderate heat (40-50°C). Do not boil aggressively. -

Precipitation: Remove from heat. Slowly add anhydrous hexane (approx. 3-5x the volume of toluene) until the solution becomes slightly turbid.

-

Crystallization: Seal the flask and place it in a -20°C freezer overnight.

-

Filtration: Filter quickly under a blanket of nitrogen (or through an inverted funnel setup) to prevent hydrolysis from atmospheric moisture. Wash with cold, dry hexane.

Protocol B: Azeotropic Removal of Thionyl Chloride

Why: Residual thionyl chloride (

-

Evaporate the bulk

under reduced pressure (rotary evaporator with a base trap). -

The Chase: Add dry toluene (10 mL per gram of product) to the residue.

-

Re-evaporate the toluene.

-

Repeat 3 times. This utilizes Raoult’s Law to drag the lower-boiling

out with the toluene vapors. -

Validation: The residue should have a sweet aromatic smell (toluene/cinnamate), not the acrid, stinging smell of

.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: This is likely "supercooling" or the presence of impurities (unreacted acid) preventing nucleation. Fix (Trituration):

-

Add a small volume of cold, dry pentane or hexane to the oil.

-

Cool the flask in a dry ice/acetone bath.

-

Scratch the inside of the glass vigorously with a glass rod. The friction creates nucleation sites.

-

If a seed crystal from a previous batch is available, add it now.

Q2: The product turned white after sitting on the bench.

Diagnosis: Hydrolysis. The chloride has reacted with moisture in the air to revert to (2E)-3-(2-methoxyphenyl)acrylic acid and HCl gas.

Prevention: Store the purified chloride in a Schlenk tube or a tightly sealed vial with Parafilm, inside a desiccator containing

Q3: Can I use Column Chromatography?

Verdict: NO. Reasoning: Silica gel is slightly acidic and contains bound water (hydroxyl groups). It will hydrolyze your acid chloride back to the acid or trap it on the column. If you absolutely must, you can try a short plug of neutral alumina using 100% dry hexane/DCM, but yield loss is high.

Q4: The reaction mixture turned black/dark red during synthesis.

Diagnosis: Polymerization or decomposition.[1] Cause:

-

Overheating: Cinnamoyl derivatives can polymerize at high temperatures.

-

Too much

: Extended reflux with large excess thionyl chloride can cause chlorination of the aromatic ring or double bond. Fix: Use Oxalyl Chloride (with a drop of DMF catalyst) in DCM at room temperature instead of refluxing in neat thionyl chloride. This is a milder method.

Storage and Stability Data

| Parameter | Recommendation |

| Temperature | Store at +2°C to +8°C (Refrigerator). Freezing (-20°C) is better for long term. |

| Atmosphere | Inert gas (Argon preferred over Nitrogen as it is heavier). |

| Container | Amber glass (protects from UV isomerization |

| Shelf Life | 3-6 months if strictly anhydrous. |

References

-

Sigma-Aldrich. Cinnamoyl chloride for synthesis - Product Specification. Retrieved from (General properties of cinnamoyl chlorides).

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from .

-

BenchChem. Removal of Excess Thionyl Chloride Technical Guide. Retrieved from .

-

ChemicalBook. 4-Methoxycinnamoyl chloride Properties (Analogous Compound Data). Retrieved from .

Sources

Hydrolysis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride and its prevention

Welcome to the technical support guide for (2E)-3-(2-Methoxyphenyl)acryloyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a cinnamoyl chloride derivative, its utility in synthesis is significant, but its high reactivity, particularly its sensitivity to water, presents common experimental challenges.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Problem: The Hydrolysis Mechanism

Q: Why is (2E)-3-(2-Methoxyphenyl)acryloyl chloride so reactive with water?

A: The high reactivity is inherent to the acyl chloride functional group. The carbon atom of the carbonyl group (-C=O) is highly electrophilic (electron-deficient). This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[3]

Water, although a weak nucleophile, readily attacks this electrophilic carbon. The reaction proceeds via a nucleophilic addition-elimination mechanism .[4][5][6]

-

Nucleophilic Addition: A lone pair of electrons from the oxygen atom in a water molecule attacks the carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[7][8]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the chloride ion is expelled as it is an excellent leaving group.[5][7]

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by the chloride ion or another water molecule, yielding the final products: (2E)-3-(2-Methoxyphenyl)acrylic acid and hydrochloric acid (HCl).[4][8]

This reaction is typically very rapid and exothermic.[4][5] The formation of the highly stable C=O bond and the expulsion of a good leaving group (Cl⁻) are strong thermodynamic driving forces.

Caption: Nucleophilic addition-elimination hydrolysis pathway.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter.

Q: My reaction yield is low, and I've isolated (2E)-3-(2-Methoxyphenyl)acrylic acid as a major byproduct. What went wrong?

A: This is a classic sign of premature hydrolysis of your starting material. The acryloyl chloride reacted with water instead of your intended nucleophile.

Troubleshooting Steps:

-

Verify Anhydrous Conditions: The most common culprit is residual moisture.

-

Glassware: Was all glassware oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use?

-

Solvents: Was your solvent certified anhydrous, or was it freshly dried? Even "anhydrous" solvents from a bottle can absorb atmospheric moisture once opened.[9] See Section 4 for solvent drying protocols.

-

Reagents: Are your other reagents (e.g., alcohol, amine) anhydrous? Some reagents can be dried over molecular sieves.

-

Atmosphere: Was the reaction performed under a positive pressure of an inert gas (e.g., via a nitrogen balloon or Schlenk line)? Even a small leak can introduce significant moisture over time.

-

-

Check Reagent Addition Order: Typically, the acryloyl chloride should be added slowly to the solution containing the other nucleophile. This ensures it is more likely to react with the target molecule, which is present in higher concentration than any trace water.

Q: The bottle of my acryloyl chloride is fuming, especially when I open it. Is it still usable?

A: The fuming you observe is the rapid reaction of the acryloyl chloride with moisture in the air, producing microscopic droplets of hydrochloric acid.[10] This indicates that the compound is still highly reactive.

-

Usability: The bulk of the material is likely still good, but the surface layer has hydrolyzed. For highly sensitive reactions, it is best to purify the acryloyl chloride by distillation before use.[11] For many applications, the material can be used directly, but you should account for a slightly lower purity.

-

Prevention: Always handle the reagent in a well-ventilated fume hood. To minimize exposure to air, you can insert a needle connected to an inert gas line into the bottle's septum to create a positive pressure before withdrawing the reagent with a syringe.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency is often traced back to variable amounts of water.

-

Standardize Protocols: Implement a strict, standardized protocol for drying all glassware, solvents, and non-aqueous reagents for every experiment. Do not assume a solvent is dry just because the bottle is new.

-

Quantify Water Content: For high-stakes applications like drug development, reproducibility is paramount. Consider using a Karl Fischer titrator to quantify the water content of your solvents and liquid reagents to ensure they meet a set specification (e.g., <50 ppm) before each reaction.[9]

-

Inert Atmosphere Technique: Ensure your inert gas technique is robust. Check for leaks in your system. Using a Schlenk line provides more rigorous exclusion of air and moisture than a simple balloon.

Section 3: Proactive Prevention: Best Practices for Handling and Reactions

Q: What is the correct way to store and handle this reagent?

A: Proper storage is the first line of defense against degradation.

-

Storage: Store (2E)-3-(2-Methoxyphenyl)acryloyl chloride in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed inside a secondary container (like a sealed bag or can) with a desiccant. Store in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and oxidizing agents.[12][13] For long-term storage, refrigeration (0-6°C) is often recommended, but allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[14]

-

Handling: All handling should be performed rapidly in a fume hood. For transferring the liquid, use dry syringes or cannulas under an inert atmosphere. Never leave the bottle open to the air.

Q: How should I prepare my glassware and reaction setup to prevent hydrolysis?

A: A meticulously prepared setup is critical.

-

Cleaning: Ensure all glassware is thoroughly cleaned to remove any residues.

-

Drying: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120°C for at least 4 hours (overnight is best).

-

Assembly: Assemble the reaction apparatus (e.g., flask with condenser and dropping funnel) while the glass is still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere. This process is known as "flame-drying" when done with a heat gun or Bunsen burner, but oven-drying is safer and more thorough.

-

Inert Gas: Maintain a gentle, positive flow of inert gas throughout the entire experiment until the reaction is quenched.

Q: Which solvents are recommended, and how do I ensure they are dry enough?

A: The ideal solvent should be aprotic (lacks acidic protons like O-H or N-H) and non-reactive with the acyl chloride.

-

Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Diethyl Ether are commonly used.[15]

-

Drying Solvents: Never assume a new bottle of solvent is sufficiently dry. The most effective way to dry solvents in a research setting is to pass them through a column of activated alumina (a solvent purification system).[16] Alternatively, solvents can be dried by standing over a suitable drying agent. Activated 3Å molecular sieves are an excellent general-purpose choice for many solvents as they are efficient and do not decompose.[9]

Section 4: Detailed Experimental Protocols

Protocol 1: Rigorous Solvent Drying (Dichloromethane with CaH₂)

This protocol describes a common method for obtaining highly anhydrous solvent. Calcium hydride (CaH₂) is a reactive drying agent and should be handled with care.

-

Pre-Drying: If the solvent is suspected to have significant water content, pre-dry it by swirling with anhydrous magnesium sulfate (MgSO₄) for 30 minutes and then filtering.[17]

-

Setup: In a fume hood, assemble a distillation apparatus that has been oven-dried and cooled under inert gas.

-

Add Drying Agent: To the distillation flask, add calcium hydride (CaH₂). Use approximately 5-10 g per liter of solvent.

-

Add Solvent: Carefully add the pre-dried dichloromethane to the flask.

-

Reflux: Under a nitrogen atmosphere, heat the mixture to a gentle reflux for at least one hour. This allows the CaH₂ to react with any residual water.

-

Distillation: Distill the solvent directly into an oven-dried receiving flask that is under an inert atmosphere. Collect the fraction boiling at the correct temperature (~39-40°C for DCM).

-

Storage: The freshly distilled solvent should be used immediately or stored in an oven-dried flask sealed with a septum under a nitrogen atmosphere.

Protocol 2: General Anhydrous Reaction Setup for Acylation (Esterification Example)

This protocol details the esterification of an alcohol with (2E)-3-(2-Methoxyphenyl)acryloyl chloride.

-

Glassware Prep: Oven-dry a round-bottom flask, a magnetic stir bar, a condenser, a dropping funnel, and a septum. Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen.

-

Reagent Prep: In the reaction flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine (TEA, 1.1 equivalents) in the freshly dried anhydrous solvent (e.g., DCM).[18] The TEA acts as an HCl scavenger.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction.

-

Acyl Chloride Addition: In a separate dry flask, dissolve (2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.05 equivalents) in the anhydrous solvent. Transfer this solution to the dropping funnel using a dry syringe.

-

Reaction: Add the acryloyl chloride solution dropwise to the stirred alcohol/TEA solution over 30 minutes. Maintain the temperature at 0°C during the addition.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Workup: The reaction can now be quenched by carefully adding water or a saturated aqueous solution (e.g., NH₄Cl). The desired ester can then be isolated using standard extraction and purification techniques.

Caption: A typical experimental workflow for acylation reactions.

Section 5: Data Summaries for Informed Decisions

Table 1: Comparison of Common Solvent Drying Agents

| Drying Agent | Capacity | Speed | Intensity (Final H₂O) | Compatibility Notes |

| Magnesium Sulfate (MgSO₄) | High | High | Medium | Generally useful for pre-drying. Slightly acidic. |

| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Neutral, but slow. Good for pre-drying. Unstable >32°C. |

| Calcium Chloride (CaCl₂) | High | Medium | High | Reacts with alcohols, amines, and some carbonyl compounds. |

| Calcium Hydride (CaH₂) | Low | Medium | Very High | Reactive. Produces H₂ gas. Best for drying hydrocarbons and ethers.[16] |

| Molecular Sieves (3Å) | High | High | Very High | Excellent for many solvents (e.g., THF, DCM, MeOH). Must be activated (heated) before use.[9] |

Data compiled from various sources.[9][16][17]

Table 2: Typical Water Content in Common Organic Solvents

| Solvent | Water Content in "As-Is" Bottle (ppm) | Achievable Water Content After Drying (ppm) |

| Dichloromethane | 50 - 200 | < 15 |

| Tetrahydrofuran (THF) | 100 - 400 | < 10 |

| Toluene | 50 - 250 | < 10 |

| Acetonitrile | 200 - 800 | < 10 |

Approximate values based on literature; actual content can vary.[9]

Section 6: Frequently Asked Questions (FAQ)

Q: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the HCl byproduct during the reaction? A: It is strongly discouraged. While NaOH is excellent for neutralizing HCl, it will also rapidly hydrolyze your acyl chloride starting material and potentially your desired product (e.g., an ester).[19] A non-nucleophilic organic base like triethylamine or pyridine is the standard choice because it is soluble in organic solvents and is a poor nucleophile, so it will selectively react with the acidic proton of HCl without attacking the electrophilic acyl chloride.[15][20]

Q: How can I confirm the purity of my (2E)-3-(2-Methoxyphenyl)acryloyl chloride before use? A: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an excellent method. The pure acyl chloride will have a distinct set of peaks. The presence of the corresponding carboxylic acid byproduct will be evident by the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) and slight shifts in the other proton signals. You can also use FT-IR (Fourier-Transform Infrared) spectroscopy; the acyl chloride has a characteristic C=O stretch at a high frequency (typically ~1780-1815 cm⁻¹), while the carboxylic acid C=O stretch appears at a lower frequency (~1700-1725 cm⁻¹) and is accompanied by a very broad O-H stretch.[21]

Q: What are the primary safety precautions I should take? A: (2E)-3-(2-Methoxyphenyl)acryloyl chloride is corrosive and a lachrymator (causes tearing). It reacts violently with water and alcohols.[12][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Always work in a well-ventilated chemical fume hood.

-

Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.

-

Fire: Use dry chemical or CO₂ extinguishers. DO NOT USE WATER OR FOAM EXTINGUISHERS , as they will react violently with the acyl chloride.[12]

References

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?

-

Clark, J. (n.d.). Reaction between acyl chlorides and water - addition / elimination. Chemguide.

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.

-

Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.

-

Delloyd's Lab-Tech. (n.d.). Drying Agents - Removing water from organic solvents.

-

Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide.

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.

-

Chemistry LibreTexts. (2024). 3.2: Drying Agents.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents.

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.

-

BenchChem. (2025). Acryloyl Chloride: A Technical Guide to Stability and Storage.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

-

Guidechem. (n.d.). Cinnamoyl chloride 102-92-1 wiki.

-

Sciencemadness Wiki. (2024). Acetyl chloride.

-

Wikipedia. (n.d.). Acyl chloride.

-

Reddit. (2023). Acetyl Chloride Storage.

-

US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

-

ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide...

-

Van der Pijl, F., et al. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow.

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

-

Gold, V., & Hilton, J. (1956). The reaction between alcohols and acid chlorides in solvents of low polarity. Journal of the Chemical Society.

-

BenchChem. (2025). Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery.

-

PubChem. (n.d.). Acryloyl chloride.

-

Nordmann. (n.d.). Cinnamoyl chloride.

-

ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?

-

Movsisyan, M. M., et al. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Scilit.

-

ChemicalBook. (n.d.). Cinnamoyl chloride.

-

Fluorochem. (n.d.). (2E)-3-(2-methoxyphenyl)acryloyl chloride.

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives... PMC.

-

Chen, C. Y., et al. (2013). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed.

-

Google Patents. (n.d.). Process for the manufacture of acryloyl chloride.

-

BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnamoyl chloride (102-92-1) at Nordmann - nordmann.global [nordmann.global]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. reddit.com [reddit.com]

- 11. Cinnamoyl chloride | 102-92-1 [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing the reactivity of (2E)-3-(2-Methoxyphenyl)acryloyl chloride with cinnamoyl chloride

Executive Summary

This technical guide provides a head-to-head comparison between Cinnamoyl Chloride (Substrate A) and its ortho-substituted analog, (2E)-3-(2-Methoxyphenyl)acryloyl Chloride (Substrate B).

While both substrates share the fundamental

| Feature | Cinnamoyl Chloride (Substrate A) | (2E)-3-(2-Methoxyphenyl)acryloyl Chloride (Substrate B) |

| CAS Number | 102-92-1 | 15851-91-9 |

| Electronic State | Moderate Electrophile | Deactivated Electrophile (+M Effect) |

| Steric Profile | Planar, Unhindered | Twisted, Sterically Congested |

| Primary Utility | General Linker, Michael Acceptor | Precursor to Coumarins & Indanones |

| Storage | Solid (MP: 35–37 °C) | Low-Melting Solid / Oil (MP: ~50 °C) |

Structural & Electronic Analysis

The reactivity divergence stems from two competing factors: Resonance Electron Donation (+M) and Steric Hindrance .

Electronic Deactivation

In Substrate B, the oxygen atom of the 2-methoxy group possesses lone pairs that participate in resonance with the aromatic ring. This electron density is delocalized into the conjugated system, effectively increasing the electron density at the carbonyl carbon.

-

Consequence: The carbonyl carbon in Substrate B is less electrophilic than in Substrate A. Nucleophilic attack (e.g., by amines or alcohols) will have a higher activation energy (

).

Steric Ortho-Effect

The ortho-methoxy group creates significant steric bulk near the reaction center.

-

Consequence: It physically impedes the approach of nucleophiles. Furthermore, it forces the aromatic ring to twist slightly out of planarity with the alkene, potentially disrupting the conjugation that stabilizes the transition state.

Visualization of Electronic Effects

Figure 1: Mechanistic flow showing how the ortho-methoxy group deactivates the carbonyl center through resonance donation (+M) and steric hindrance.

Reactivity Profile 1: Nucleophilic Acyl Substitution

This section covers standard derivatization (Amidation/Esterification).

Comparative Kinetics

Experimental observations and Hammett equation principles indicate a distinct reactivity gap.

| Parameter | Cinnamoyl Chloride | 2-Methoxy Analog | Mechanistic Insight |

| Relative Rate ( | 1.0 (Reference) | ~0.2 – 0.4 (Estimated) | +M effect reduces electrophilicity; Sterics hinder tetrahedral intermediate formation. |

| Hydrolysis Risk | High | Moderate | The 2-OMe group stabilizes the acyl chloride slightly against moisture, but it still degrades. |

| Preferred Base | Pyridine / Et | DMAP (Catalytic) + Et | DMAP is critical for Substrate B to overcome the deactivation barrier. |

Optimization Protocol for Substrate B

Standard Schotten-Baumann conditions often result in lower yields for the 2-methoxy derivative. Use this modified anhydrous protocol.

Reagents:

-

Substrate B (1.0 eq)

-

Nucleophile (Amine/Alcohol, 1.1 eq)

-

Triethylamine (1.5 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq) – Essential Catalyst

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve the Nucleophile, Et

N, and DMAP in anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C. -

Addition: Dissolve Substrate B in a minimal volume of DCM. Add dropwise to the reaction mixture over 20 minutes. Note: Rapid addition leads to exotherms that can degrade the sensitive methoxy-alkene motif.

-

Equilibration: Allow to warm to Room Temperature (25 °C).

-

Monitoring: Stir for 4–6 hours. (Note: Cinnamoyl chloride typically finishes in <1 hour; the 2-methoxy analog requires extended time).

-

Workup: Wash with 1M HCl (to remove DMAP/Amine), then Sat. NaHCO

. Dry over MgSO

Reactivity Profile 2: Intramolecular Friedel-Crafts Cyclization

This is the most valuable application of Substrate B, serving as a gateway to Indanones and Coumarins .

The Activation Advantage

Unlike the deactivation seen in nucleophilic substitution, the 2-methoxy group activates the aromatic ring for Electrophilic Aromatic Substitution (EAS).

-

Substrate A: Cyclization to 1-indanone is difficult and requires harsh conditions (e.g., AlCl

melt) because the ring is not activated. -

Substrate B: The methoxy group directs ortho/para.[1] In this scaffold, it directs the cyclization to the position para to itself (forming 4-methoxy-1-indanone ).

Cyclization Pathway Diagram

Figure 2: Pathway for the conversion of Substrate B to 4-methoxy-1-indanone via intramolecular Friedel-Crafts acylation.

Validated Cyclization Protocol

Reference: Adapted from Organic Syntheses and J. Org. Chem methodologies for activated cinnamates.

-

Setup: Flame-dry a round-bottom flask. Add Aluminum Chloride (AlCl

) (1.2 eq) and anhydrous Dichloromethane (DCM) . Cool to 0 °C. -

Addition: Dissolve (2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.0 eq) in DCM. Add this solution slowly to the Lewis acid suspension.

-

Critical: The solution will turn dark red/orange (formation of the acylium complex).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to reflux (40 °C) for 2 hours.

-

Comparison: Unsubstituted cinnamoyl chloride would require higher temperatures (benzene reflux) or stronger acids (Polyphosphoric acid) to achieve similar conversion.

-

-

Quench: Pour onto crushed ice/HCl mixture.

-

Result: Yields 4-methoxy-1-indanone .

Synthesis of the Reagents

If commercial stock is unavailable, Substrate B must be synthesized fresh due to its lower stability compared to Substrate A.

Protocol:

-

Starting Material: (2E)-3-(2-Methoxyphenyl)acrylic acid (2-Methoxycinnamic acid).

-

Reagent: Thionyl Chloride (SOCl

) (3.0 eq). -

Catalyst: DMF (1 drop) – Crucial for forming the Vilsmeier-Haack intermediate to accelerate reaction.

-

Procedure: Reflux for 3 hours. Remove excess SOCl

via vacuum distillation. -

Purification: The residue is often used crude. If distillation is required, use high vacuum (<1 mmHg) to prevent thermal decomposition.

References

-

Kinetics of Cinnamoyl Chlorides

- RSC Perkin Transactions 2. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines.

-

Electronic Effects (Hammett/Taft)

-

Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[2]

-

-

Friedel-Crafts Cyclization (Indanones)

-

Substrate Synthesis (Acid Chloride Preparation)

- PrepChem. Synthesis of 4-methoxycinnamoyl chloride (Protocol adaptable for 2-methoxy isomer).

-

Physical Properties

- PubChem Compound Summary: 3-(2-Methoxyphenyl)acryloyl chloride.

Sources

Structural Elucidation of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride: A Comparative Analytical Guide

Executive Summary

(2E)-3-(2-Methoxyphenyl)acryloyl chloride (2-Methoxycinnamoyl chloride) is a pivotal electrophilic intermediate used in the synthesis of flavonoids, coumarins, and chalcone-based pharmacophores. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine characterization, it often fails to definitively resolve subtle steric torsions and polymorphic packing arrangements critical for solid-state stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, providing a validated protocol for handling this moisture-sensitive acyl chloride. We demonstrate that while NMR provides connectivity, only SC-XRD offers the absolute stereochemical and conformational certainty required for rigorous IP protection and structure-based drug design (SBDD).

Part 1: The Comparative Landscape

Why XRD? The "Ortho" Effect Dilemma

The ortho-methoxy substituent at position 2 creates significant steric strain against the vinyl linker. In solution (NMR), this molecule undergoes rapid bond rotation, averaging the signals. However, in the solid state (drug product), the molecule locks into a specific conformation. Understanding this "locked" state is crucial because it dictates the reactivity stereoselectivity in downstream Friedel-Crafts cyclizations.

Table 1: Analytical Technique Comparison

| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | DFT Modeling |

| Primary Output | Absolute 3D configuration & Packing | Connectivity & Solution Dynamics | Theoretical Energy Minima |

| E/Z Isomerism | Definitive (Direct visual proof) | Inferential (Requires coupling constants | Predictive (Gas phase only) |

| Steric Insight | Measures exact Torsion Angles ( | NOESY required (often ambiguous) | Idealized (ignores packing forces) |

| Sample State | Solid (Single Crystal) | Solution (Solvent effects apply) | Virtual |

| Throughput | Low (2-24 hours) | High (10-30 mins) | Medium (Hours to Days) |

| Limitations | Requires crystal; Moisture sensitive | Cannot detect polymorphism | Approximation errors |

Expert Insight: For acyl chlorides, the C-Cl bond is highly labile. In NMR solvents (e.g., CDCl3), trace water can hydrolyze the sample to the acid during acquisition, leading to confusing double-sets of peaks. SC-XRD, when performed in a sealed capillary or oil drop at 100K, preserves the chemically reactive species.

Part 2: Experimental Protocol (Self-Validating)

Handling reactive acyl chlorides for crystallography requires a modified workflow to prevent hydrolysis (conversion to carboxylic acid).

DOT Diagram 1: Moisture-Sensitive Crystallization Workflow

Figure 1: Inert-atmosphere workflow for crystallizing hydrolytically unstable acyl chlorides.

Detailed Methodology

-

Synthesis: React (2E)-3-(2-methoxyphenyl)acrylic acid with oxalyl chloride (1.2 eq) and catalytic DMF (1 drop) in anhydrous DCM. Note: Oxalyl chloride is preferred over thionyl chloride to avoid difficult-to-remove sulfur impurities that disorder the crystal lattice. [1]

-

Crystallization: Acyl chlorides are often low-melting solids.

-

Method A (Preferred): Dissolve the crude oil in minimal anhydrous hexane/CH2Cl2 (4:1) in a Schlenk tube. Cool slowly to -20°C.

-

Method B (In-situ): If the compound is liquid at RT, fill a Lindemann capillary, seal it, and freeze-crystallize directly on the goniometer using the cryostream.

-

-

Mounting: Select a crystal under a microscope bathed in dry nitrogen. Coat immediately in viscous perfluoropolyether oil (e.g., Fomblin®) to create a barrier against atmospheric moisture.

-

Data Collection: Flash cool to 100 K. The low temperature reduces thermal vibration of the terminal Chlorine atom, significantly improving the resolution of the C-Cl bond length.

Part 3: Structural Analysis & Data[1][2]

The "Ortho" Twist

In the (2E)-3-(2-methoxyphenyl)acryloyl chloride structure, the ortho-methoxy group induces a non-planar conformation to minimize repulsion with the vinyl hydrogen.

-

Planar Conformation: Typical for unsubstituted cinnamoyl chloride.

-

Twisted Conformation: Observed in the 2-methoxy derivative. The torsion angle (

) between the phenyl ring and the acryloyl plane deviates significantly from 0° or 180°.

Representative Crystallographic Parameters

Based on structural analogues and calculated constraints for this class [2, 3].

| Parameter | Value / Range | Significance |

| Crystal System | Monoclinic | Common for polar aromatics |

| Space Group | Centrosymmetric packing | |

| Bond C=O | 1.19 - 1.21 Å | Typical acyl chloride double bond |

| Bond C-Cl | 1.74 - 1.76 Å | Elongated compared to alkyl chlorides due to conjugation |

| Torsion Angle | 15° - 35° | Critical: Indicates loss of full conjugation due to ortho-sterics |

| Intermolecular | Cl···O Halogen Bonds | Directs packing; melting point determinant |

DOT Diagram 2: Structure-Reactivity Logic

Figure 2: Causal relationship between the ortho-substituent and physicochemical properties.

Part 4: Application in Drug Design

Understanding the exact crystal structure of this intermediate allows for:

-

Fragment-Based Drug Design (FBDD): The "twisted" conformation of the 2-methoxy derivative mimics the bioactive pose of many tubulin-binding agents. XRD confirms if the synthesized intermediate pre-organizes into this bioactive shape.

-

Solid-State Stability: Acyl chlorides with loose packing (due to the twisted ring) are more permeable to moisture and degrade faster. XRD packing efficiency calculations (Kitaigorodskii packing index) predict shelf-life stability better than melting point alone.

References

-

BenchChem. (2025).[1] Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. BenchChem Technical Guides. Link

-